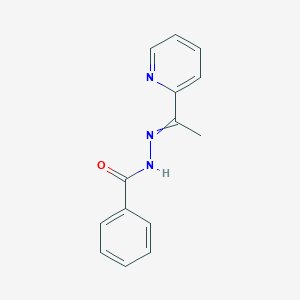
N-(1-pyridin-2-ylethylideneamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-pyridin-2-ylethylideneamino)benzamide, also known as PYR-41, is a chemical compound that has gained significant attention in the field of scientific research due to its potential to modulate cellular processes. PYR-41 is a small molecule that can selectively inhibit the ubiquitin-activating enzyme E1, which is involved in the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells.
科学研究应用
N-(1-pyridin-2-ylethylideneamino)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to protect neurons against oxidative stress and inflammation. Inflammatory disease research has also shown that N-(1-pyridin-2-ylethylideneamino)benzamide can reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the immune response.
作用机制
N-(1-pyridin-2-ylethylideneamino)benzamide selectively inhibits the ubiquitin-activating enzyme E1, which is involved in the first step of the ubiquitin-proteasome system. This system is responsible for the degradation of intracellular proteins and plays a crucial role in regulating cellular processes. By inhibiting E1, N-(1-pyridin-2-ylethylideneamino)benzamide disrupts the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins and ultimately inducing cell death.
生化和生理效应
N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the process of programmed cell death. In addition, N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to inhibit cell proliferation by inducing cell cycle arrest in the G2/M phase. In neurodegenerative disease research, N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to protect neurons against oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. N-(1-pyridin-2-ylethylideneamino)benzamide has also been shown to reduce inflammation by inhibiting the activation of NF-κB, which is involved in the immune response.
实验室实验的优点和局限性
N-(1-pyridin-2-ylethylideneamino)benzamide has several advantages for lab experiments, including its small size, high potency, and selectivity for E1. However, there are also some limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(1-pyridin-2-ylethylideneamino)benzamide. One area of interest is the development of more potent and selective inhibitors of E1. Another area of interest is the investigation of the role of N-(1-pyridin-2-ylethylideneamino)benzamide in regulating other cellular processes, such as autophagy and DNA repair. Additionally, further studies are needed to determine the potential therapeutic applications of N-(1-pyridin-2-ylethylideneamino)benzamide in various diseases.
属性
CAS 编号 |
1219-42-7 |
|---|---|
产品名称 |
N-(1-pyridin-2-ylethylideneamino)benzamide |
分子式 |
C14H13N3O |
分子量 |
239.27 g/mol |
IUPAC 名称 |
N-(1-pyridin-2-ylethylideneamino)benzamide |
InChI |
InChI=1S/C14H13N3O/c1-11(13-9-5-6-10-15-13)16-17-14(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18) |
InChI 键 |
CNLUCMLHJNZXRT-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CC=N2 |
规范 SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CC=N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


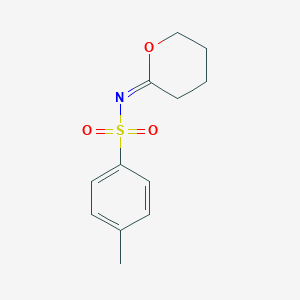
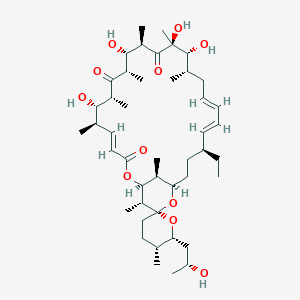
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
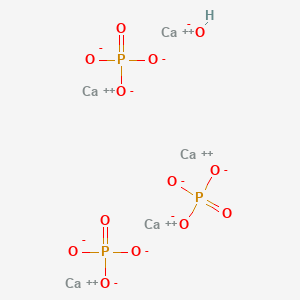
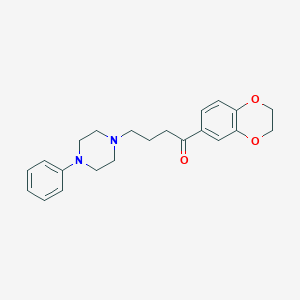
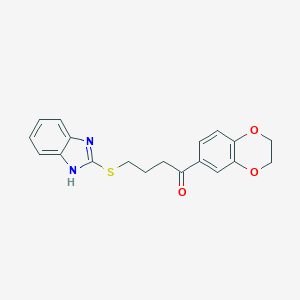
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)
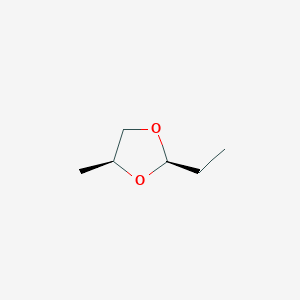
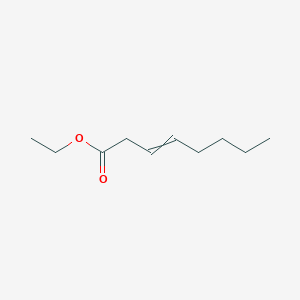




![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)